

Myristoleyl Oleate (CAS No. 22393-85-7): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Myristoleyl oleate

Cat. No.: B15601129

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoleyl oleate (CAS No. 22393-85-7), the ester of myristoleyl alcohol and oleic acid, is a lipophilic compound with significant potential in pharmaceutical and cosmetic formulations. Its properties as an emollient and solubility enhancer make it a valuable excipient in topical drug delivery systems and as a component of advanced nanoparticle-based carriers. This technical guide provides an in-depth overview of the physicochemical properties, potential applications, and relevant biological interactions of **myristoleyl oleate**. Detailed experimental protocols for formulation and in vitro characterization are presented, alongside a discussion of the signaling pathways potentially influenced by its oleate moiety.

Physicochemical Properties

Myristoleyl oleate is characterized by its long aliphatic chain, contributing to its oily nature and low water solubility. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	22393-85-7	[1][2][3][4][5]
Molecular Formula	C ₃₂ H ₆₂ O ₂	[1][2][3]
Molecular Weight	478.83 g/mol	[1][2][3][5]
IUPAC Name	(9Z)-octadec-9-enoic acid, (9Z)-tetradec-9-en-1-yl ester	[1][2]
Synonyms	Myristyl Oleate, Tetradecyl oleate	[2][3][5]
Appearance	Solid	[3]
Melting Point	22.5 °C	[5]
Boiling Point	543.5 ± 29.0 °C	[5]
Water Solubility	4.927 x 10 ⁻¹⁰ mg/L at 25°C (estimated)	[1]
Purity	>99% (available from commercial suppliers)	[3]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and quality control of **Myristoleyl oleate**. Available data includes:

- ¹³C NMR Spectroscopy: Data is available and can be accessed through public databases such as PubChem.[2]
- Mass Spectrometry (GC-MS and EI-MS): Mass spectra for **Myristoleyl oleate** have been reported, providing information on its fragmentation patterns.[2][6]

Applications in Drug Development

Myristoleyl oleate's amphiphilic nature, combining a hydrophilic ester group with long hydrophobic chains, makes it a versatile component in drug delivery systems.[1]

Topical and Transdermal Formulations

As an emollient, **Myristoleyl oleate** can improve the spreadability and sensory characteristics of topical formulations.[1] More importantly, its lipid nature allows it to act as a penetration enhancer, potentially increasing the flux of active pharmaceutical ingredients (APIs) across the stratum corneum.[1] The mechanism is thought to involve the disruption of the highly organized lipid structure of the skin's outer layer.

Nanoparticle-Based Drug Delivery

Myristoleyl oleate can serve as a lipid core in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems can encapsulate hydrophobic drugs, improve their stability, and provide controlled release profiles.[1] The lipophilic nature of **Myristoleyl oleate** aids in the encapsulation of poorly water-soluble drugs.[1]

Experimental Protocols

While specific, validated protocols for **Myristoleyl oleate** are not extensively published, the following methodologies, adapted from studies on similar oleate esters, provide a strong framework for its use in research and development.

Formulation of a Myristoleyl Oleate-Based Microemulsion

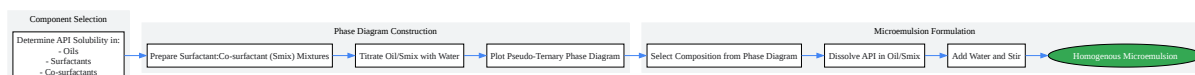
This protocol outlines the development of a microemulsion for topical drug delivery using the spontaneous emulsification method.

Materials:

- **Myristoleyl oleate** (oil phase)
- A suitable surfactant (e.g., Tween 80, Cremophor EL)
- A suitable co-surfactant (e.g., Ethanol, Propylene glycol)
- Active Pharmaceutical Ingredient (API)
- Distilled water

Methodology:

- **Component Selection:** Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most appropriate components.
- **Construction of a Pseudo-Ternary Phase Diagram:**
 - Prepare various mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
 - For each Smix ratio, titrate mixtures of **Myristoleyl oleate** and the Smix with water, vortexing after each addition.
 - Observe the mixtures for transparency and flowability to identify the microemulsion region.
 - Plot the results on a ternary phase diagram to delineate the microemulsion existence area.
- **Microemulsion Preparation:**
 - Based on the phase diagram, select a composition within the stable microemulsion region.
 - Accurately weigh the **Myristoleyl oleate**, surfactant, and co-surfactant.
 - Dissolve the API in this mixture.
 - Add the required amount of water dropwise while stirring continuously until a clear and homogenous microemulsion is formed.



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Workflow for Microemulsion Formulation.

In Vitro Drug Release Study using Franz Diffusion Cells

This protocol describes the evaluation of drug release from a **Myristoleyl oleate**-based formulation.

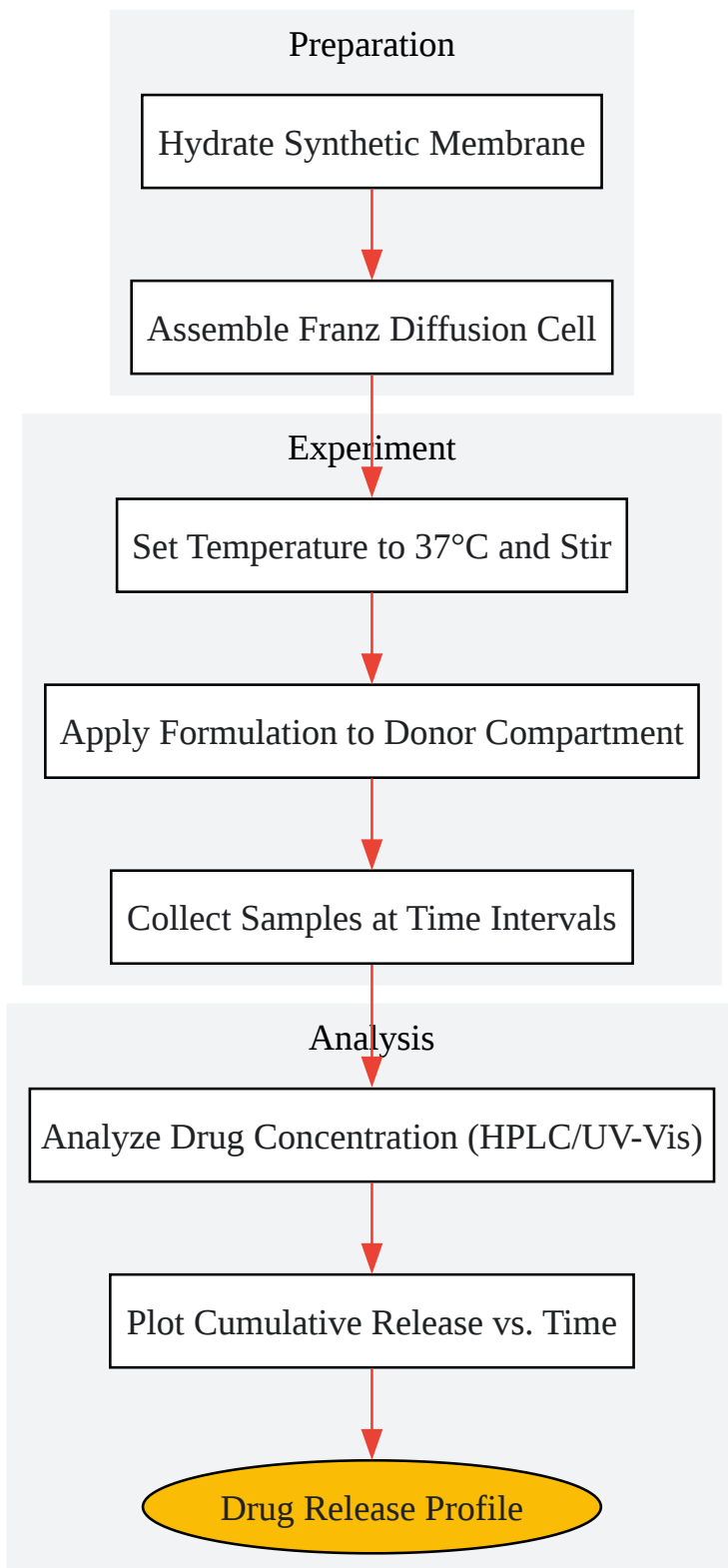
Materials:

- Franz diffusion cells
- Synthetic membrane (e.g., cellulose acetate, polysulfone)
- Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent if needed)
- **Myristoleyl oleate** formulation containing the API
- High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Methodology:

- **Membrane Preparation:** Hydrate the synthetic membrane in the receptor medium for at least 12 hours.
- **Cell Assembly:** Mount the hydrated membrane between the donor and receptor compartments of the Franz diffusion cell.
- **Temperature and Stirring:** Maintain the receptor medium at 37 ± 0.5 °C and stir continuously.
- **Sample Application:** Apply a known quantity of the **Myristoleyl oleate** formulation to the donor side of the membrane.
- **Sampling:** At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor medium.
- **Analysis:** Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis method.

- Data Analysis: Calculate the cumulative amount of drug released per unit area and plot it against time to determine the release profile.



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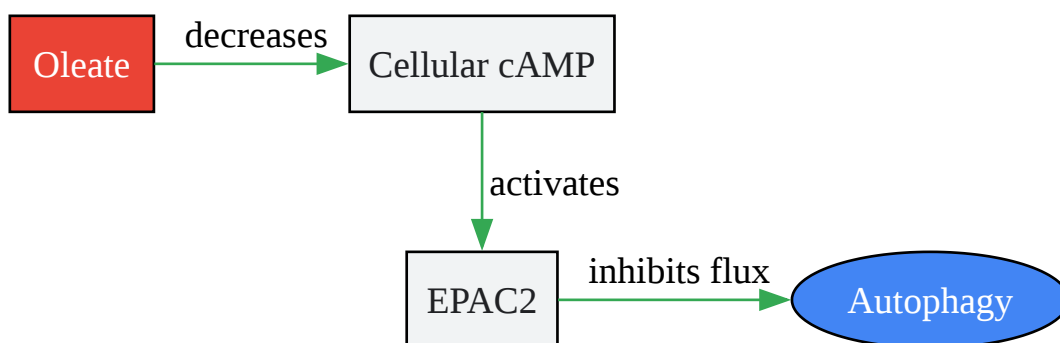
In Vitro Drug Release Study Workflow.

Potential Biological Interactions and Signaling Pathways

While **Myristoleyl oleate** itself has not been extensively studied for its direct effects on signaling pathways, its oleate component is known to modulate several cellular processes. These findings provide a basis for investigating the potential biological activities of **Myristoleyl oleate**.

cAMP Signaling Pathway

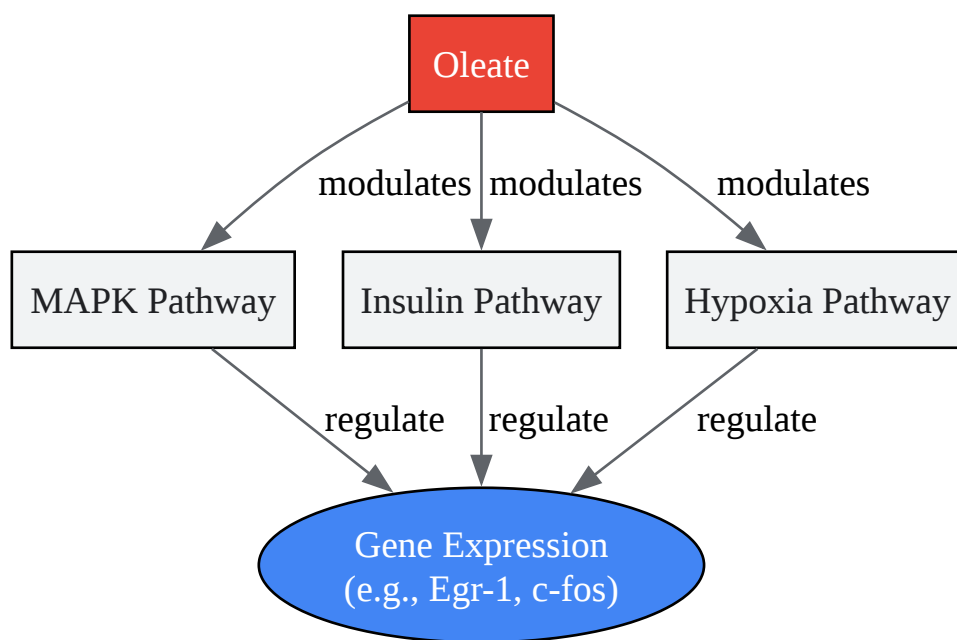
Oleic acid has been shown to disrupt cyclic AMP (cAMP) signaling in pancreatic β -cells, leading to a potent stimulation of autophagy.[2] This effect is mediated through the exchange factor directly activated by cAMP 2 (EPAC2).[2] A reduction in cellular cAMP levels by oleate leads to increased autophagic flux.[2]

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Oleate's Influence on cAMP and Autophagy.

MAPK, Insulin, and Hypoxia Signaling Pathways

Studies in human hepatocyte cell lines have demonstrated that oleate can regulate the expression of genes controlled by the mitogen-activated protein kinase (MAPK), insulin, and hypoxia signaling pathways.[6] Oleate-inducible genes include early growth response 1 (Egr-1), c-fos, and others, which are nodes in these interconnected signaling networks.[6]



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Oleate's Modulation of Key Signaling Pathways.

Safety and Toxicology

Safety data for **Myristoleyl oleate** is limited. However, reports on its constituent parts, myristyl alcohol and oleic acid, as well as similar esters like myristyl myristate and isopropyl myristate, provide an indication of its safety profile.

- Myristyl Myristate: Acute oral and dermal toxicity tests in rats indicate low toxicity. It produced minimal to mild skin irritation and minimal eye irritation in rabbits, with no sensitization in guinea pigs.
- Oleic Acid: Generally recognized as safe and is a common component of the human diet. At high concentrations in cosmetic formulations, it has been shown to be non-irritating.[5]
- Isopropyl Myristate: Human studies show it is not a skin irritant or sensitizer in product formulations.[7]

Based on this information, **Myristoleyl oleate** is expected to have a favorable safety profile for topical applications, though further studies on the specific ester are warranted.

Conclusion

Myristoleyl oleate is a promising excipient for the development of advanced drug delivery systems, particularly for topical and transdermal applications. Its physicochemical properties support its use as a solubility and penetration enhancer. While direct experimental data on **Myristoleyl oleate** is still emerging, established protocols for similar compounds provide a solid foundation for its formulation and characterization. Furthermore, the known biological activities of its oleate component suggest potential for bio-interactions that warrant further investigation. This technical guide provides a comprehensive starting point for researchers and drug development professionals interested in harnessing the potential of **Myristoleyl oleate**.

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